molecular formula C12H14N2O2 B1334663 2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile CAS No. 247565-44-2

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile

Cat. No.: B1334663
CAS No.: 247565-44-2
M. Wt: 218.25 g/mol
InChI Key: ALBNAZLYPCNYDM-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile is an organic compound that features a hydroxyphenyl group and a morpholino group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)ethanol
  • 2-(4-Hydroxyphenyl)acetic acid
  • 4-Hydroxyphenylacetonitrile

Uniqueness

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile is unique due to the presence of both a morpholino group and a nitrile group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-hydroxyphenyl)-2-morpholin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-9-12(14-5-7-16-8-6-14)10-1-3-11(15)4-2-10/h1-4,12,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBNAZLYPCNYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384254
Record name 2-(4-hydroxyphenyl)-2-morpholinoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247565-44-2
Record name 2-(4-hydroxyphenyl)-2-morpholinoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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